molecular formula C11H19NO4 B104233 tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate CAS No. 127589-93-9

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Cat. No. B104233
M. Wt: 229.27 g/mol
InChI Key: PNJXYVJNOCLJLJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is a chemical compound with significant potential in synthetic organic chemistry due to its utility as an intermediate in the synthesis of various biologically active compounds. It is a colorless liquid that is widely available in both enantiomeric forms and has been used in the synthesis of intermediates for drugs such as crizotinib and omisertinib .

Synthesis Analysis

The synthesis of tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate and related compounds typically involves multi-step processes that may include protection/deprotection strategies, resolution of enantiomers, and various coupling reactions. For instance, the synthesis of related chiral auxiliaries from L-alanine involves the preparation of enantiomerically pure intermediates, which are then used in dipeptide synthesis and other transformations . Similarly, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine demonstrates the use of acetonization, Boc protection, and amidation steps .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has been characterized by spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The compound's structure is confirmed by these techniques, which are essential for ensuring the purity and identity of the synthesized intermediates .

Chemical Reactions Analysis

This compound is involved in various chemical reactions, including benzylation, alkylation, and Michael additions, which are used to synthesize enantiomerically pure acids, dipeptides, and other derivatives with high selectivity and diastereoselectivity . The tert-butyl group often serves as a protecting group for carboxylic acids, which can be removed after the desired transformations are completed.

Physical and Chemical Properties Analysis

Tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has a boiling point range of 67-88 °C at reduced pressures and a density of 1.06 g/cm³ at 25 °C. The compound's optical rotation varies depending on the enantiomer, with specific rotations provided for both the S and R forms. It must be stored in a tightly closed container in a dry, well-ventilated, and cool place to prevent decomposition or racemization .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is synthesized from L-Serine as a chiral starting material. The product is a key synthetic precursor for the synthesis of medicinally significant candidates (Khadse & Chaudhari, 2015).

Intermediate in Natural Product Synthesis

It is a key intermediate in the synthesis of Biotin, a water-soluble vitamin crucial in the metabolic cycle for catalyzing the fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Role in Anticancer Drug Synthesis

This compound is an important intermediate for small molecule anticancer drugs. A synthesis method has been developed for this compound, which is integral in the production of various anticancer compounds (Zhang et al., 2018).

Potential in Biological Activity

(R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate, a derivative, is an intermediate of S-jaspine B, showing effective biological activity. It has been synthesized via a straightforward synthetic path (Yang et al., 2016).

Formation in Grignard Reactions

The compound can be obtained by Grignard reactions involving 3-tert-butyl 4-methyl (4S)-2,2-dimethyl­oxazolidine-3,4-dicarboxyl­ate with phenyl­magnesium bromide, displaying its versatility in organic synthesis (Gao et al., 2006).

Safety And Hazards

Tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate may cause respiratory irritation, serious eye irritation, and skin irritation .

properties

IUPAC Name

tert-butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJXYVJNOCLJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394595
Record name tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

CAS RN

127589-93-9
Record name 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127589939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BOC-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXALDEHYDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6JGL2TOFZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of (36) (80 mg, 0.346 mmol) stirring in CH2Cl2 (2 mL), under a nitrogen atmosphere, was added pyridinium chlorochromate (150 mg, 0.694 mmol). The reaction mixture was allowed to stir overnight then filtered through a plug of silica gel. The crude aldehyde was carried on to the following step.
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Synthesis routes and methods II

Procedure details

The 3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (6.42 g, 24.97 mmol) obtained in the above-described reaction was dissolved in toluene (50 ml) and cooled to −78° C.; subsequently, a toluene solution of diisobutylaluminum hydride (0.93 M) was slowly added dropwise. After 30 minutes, methanol was added to the mixture and the reaction was stopped; a 10% potassium sodium tartrate solution (150 ml) was further added, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The resulting concentrate was purified by silica gel column chromatography to produce tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (4.22 g, 74% yield).
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 2
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 3
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 4
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 5
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 6
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Citations

For This Compound
1
Citations
A Koskinen - Electronic Encyclopedia of Reagents for Organic …, 2013 - research.aalto.fi
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate — Aalto University's research portal Skip to main navigation Skip to search Skip to main content Aalto University's research portal Home Aalto University's research portal Logo ACRIS instructions English Suomi Home Profiles Research output Research data/software Projects Prizes Activities Press/Media Infrastructure Research units Impacts Search by expertise, name or affiliation tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate Ari Koskinen Research output: Chapter in …
Number of citations: 2 research.aalto.fi

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